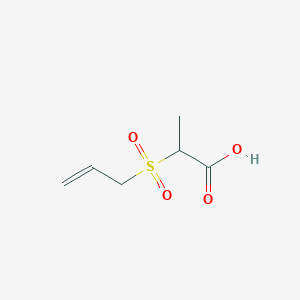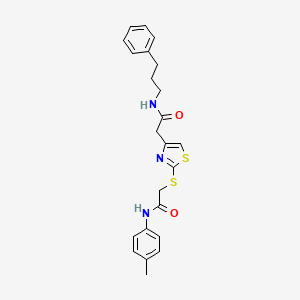
2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2S2 and its molecular weight is 439.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiophene Analogues in Carcinogenic Evaluation
Thiophene analogues, similar in structure to the compound due to their aromatic characteristics and potential for substitution with bioactive groups, have been synthesized and evaluated for potential carcinogenicity. Studies involving the synthesis of thiophene analogues of known carcinogens and their evaluation in vitro indicate the importance of such compounds in understanding the chemical basis of carcinogenicity and designing safer chemical entities (Ashby et al., 1978).
Metabolism Studies
Metabolism studies, such as those for paracetamol and aspartame, underscore the importance of understanding how complex molecules are broken down in biological systems. These studies help in predicting the safety, efficacy, and potential side effects of novel compounds. For instance, the metabolism of aspartame into its constituent amino acids and methanol provides a template for examining how similar compounds might be metabolized and the implications for their use in pharmaceuticals or as food additives (Ranney & Oppermann, 1979).
Pharmacological Activities of Analogues
The synthesis and pharmacological activities of compounds like piracetam and its derivatives illustrate the potential therapeutic applications of complex molecules. These studies offer insights into how modifications in the chemical structure can influence biological activity, providing a framework for the design and development of new drugs with improved efficacy and safety profiles (Dhama et al., 2021).
Environmental Impact and Removal Techniques
Investigations into the environmental impact of pharmaceuticals and their removal from water sources highlight the relevance of understanding the persistence and biodegradability of chemical compounds. Research into cleaner technologies for removing contaminants like sulfamethoxazole from water emphasizes the environmental aspect of chemical compound management and the need for sustainable practices in handling pharmaceutical and chemical waste (Prasannamedha & Kumar, 2020).
Propriétés
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-17-9-11-19(12-10-17)25-22(28)16-30-23-26-20(15-29-23)14-21(27)24-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,15H,5,8,13-14,16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPCCYXUWQNTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

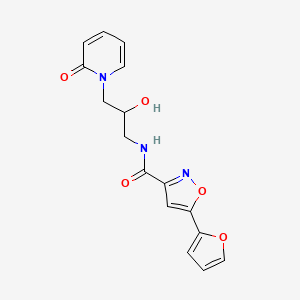
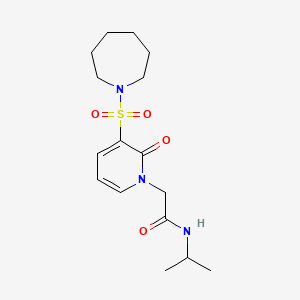
![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)
![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)
![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)
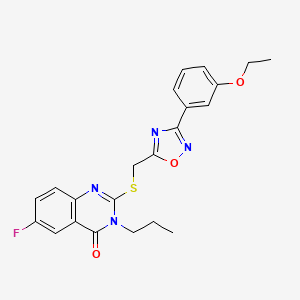
![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

